![molecular formula C8H8BBrO2 B13056446 4-(Bromomethyl)benzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B13056446.png)
4-(Bromomethyl)benzo[C][1,2]oxaborol-1(3H)-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)benzo[C][1,2]oxaborol-1(3H)-OL is a boron-containing heterocyclic compound. This compound is part of the benzoxaborole family, known for its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of both boron and oxygen atoms in the ring structure imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)benzo[C][1,2]oxaborol-1(3H)-OL typically involves the bromination of a precursor compound, followed by cyclization to form the oxaborole ring. One common method involves the reaction of 4-methylbenzoic acid with bromine in the presence of a catalyst to introduce the bromomethyl group. This is followed by a cyclization reaction using a boron-containing reagent to form the oxaborole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)benzo[C][1,2]oxaborol-1(3H)-OL undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxides, and reduced forms of the original compound.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)benzo[C][1,2]oxaborol-1(3H)-OL has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a phosphodiesterase 4 inhibitor, which can be used in the treatment of inflammatory diseases such as psoriasis and atopic dermatitis.
Materials Science: The unique structural features of the compound make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)benzo[C][1,2]oxaborol-1(3H)-OL involves its interaction with specific molecular targets. For example, as a phosphodiesterase 4 inhibitor, the compound binds to the catalytic domain of the enzyme, inhibiting its activity. This leads to an increase in intracellular cyclic AMP levels, which in turn modulates the activity of various signaling pathways involved in inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzoxaboroles such as:
Crisaborole: A well-known phosphodiesterase 4 inhibitor used in the treatment of atopic dermatitis.
Benzo[C][1,2,5]oxadiazoles: Known for their pharmacological activities, including anticancer potential.
Benzo[C][1,2,5]thiadiazoles: Recognized for their potential as hypoxia inhibitors.
Uniqueness
4-(Bromomethyl)benzo[C][1,2]oxaborol-1(3H)-OL is unique due to the presence of the bromomethyl group, which allows for further functionalization and derivatization. This makes it a versatile compound for various applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C8H8BBrO2 |
|---|---|
Peso molecular |
226.86 g/mol |
Nombre IUPAC |
4-(bromomethyl)-1-hydroxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C8H8BBrO2/c10-4-6-2-1-3-8-7(6)5-12-9(8)11/h1-3,11H,4-5H2 |
Clave InChI |
NJLWQEBNNXWRGF-UHFFFAOYSA-N |
SMILES canónico |
B1(C2=C(CO1)C(=CC=C2)CBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



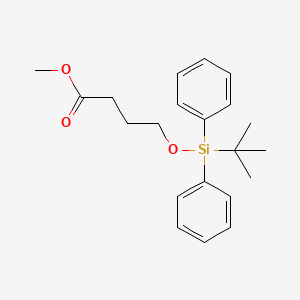

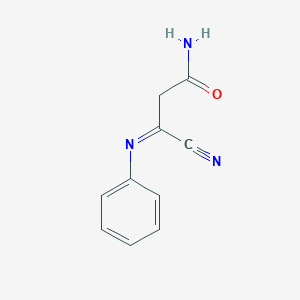
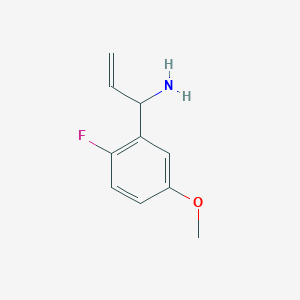
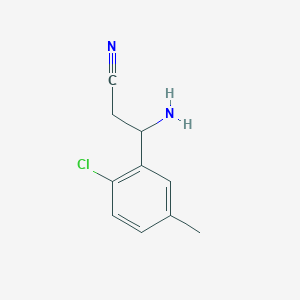
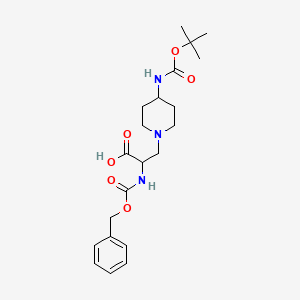
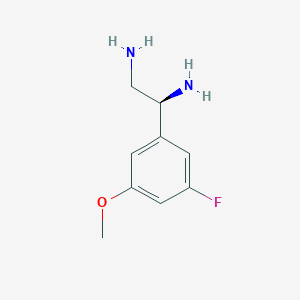
![4-Fluoropyrazolo[1,5-A]pyridin-3-amine hcl](/img/structure/B13056419.png)
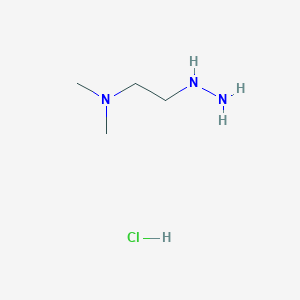
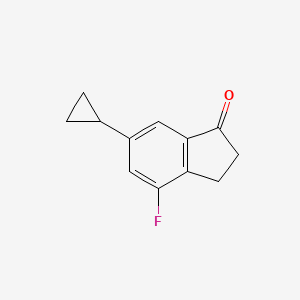
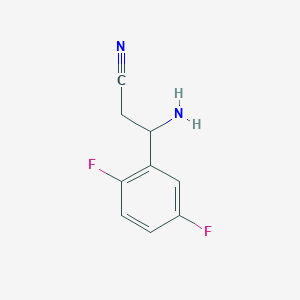

![Methyl 1-aminospiro[2.3]hexane-5-carboxylate](/img/structure/B13056456.png)
